molecular formula C11H10F3N3 B132130 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline CAS No. 641571-11-1

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Katalognummer: B132130
CAS-Nummer: 641571-11-1
Molekulargewicht: 241.21 g/mol
InChI-Schlüssel: WWTGXYAJVXKEKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 641571-11-1) is a fluorinated aromatic amine featuring a trifluoromethyl (-CF₃) group and a 4-methylimidazole substituent at the 3- and 5-positions of the benzene ring. Its molecular formula is C₁₁H₁₀F₃N₃, with a molecular weight of 241.21 g/mol . This compound is a versatile building block in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name

3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-5-17(6-16-7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTGXYAJVXKEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475604
Record name 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641571-11-1
Record name 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=641571-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0641571111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.214.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LLI0Q7APP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Copper-Catalyzed Cross-Coupling with Cesium Carbonate Base

The most efficient single-step synthesis involves reacting 3-bromo-5-trifluoromethylaniline (24 g, 0.1 mol) with 4-methylimidazole (8.2 g, 0.1 mol) in a dimethyl sulfoxide (DMSO)/water solvent system. Catalyzed by copper(I) iodide (0.95 g, 0.005 mol) and D-glucosamine hydrochloride (1.1 g, 0.005 mol), the reaction proceeds at 90°C for 12 hours under cesium carbonate (58.7 g, 0.18 mol) activation. Post-reaction workup with ethyl acetate extraction and centrifugation achieves a 96.18% yield with 98.66% HPLC purity.

Key Advantages :

  • Short reaction time (12 hours)

  • Ambient pressure conditions

  • Compatibility with aqueous solvents

Limitations :

  • Requires costly cesium carbonate

  • DMSO poses challenges in waste management

Multi-Step Nitration/Reduction Pathway

A patent-pending method (CA2833394C) employs nitration followed by catalytic hydrogenation:

Nitration of 2-Bromo-5-fluoro-benzotrifluoride

Treatment with potassium nitrate in sulfuric acid yields 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene. This intermediate is purified via recrystallization from heptane.

Catalytic Hydrogenation

Palladium/charcoal (10% w/w) facilitates nitro-group reduction in methanol at 50°C under 3 bar H₂ pressure, producing 3-fluoro-5-trifluoromethyl-phenylamine with >90% conversion.

Imidazole Coupling

The aniline intermediate reacts with 4-methylimidazole’s sodium salt in N-methyl-2-pyrrolidinone (NMP) at 110°C for 8 hours, achieving an 82% isolated yield.

Sodium Hydride-Mediated Alkylation in NMP

A solvent-free alternative uses sodium hydride (1.2 equiv) to deprotonate 4-methylimidazole in NMP at 100°C. Subsequent addition of 3-fluoro-5-trifluoromethyl-phenylamine generates the target compound in 78% yield after acid-base workup. This method avoids transition metals but requires strict anhydrous conditions.

Reaction Conditions Table :

ParameterValue
Temperature100°C
Time10 hours
BaseNaH (1.2 equiv)
SolventNMP
Yield78%

Palladium-Catalyzed Aryl Amination

For gram-scale production, a Buchwald-Hartwig amination approach utilizes:

  • 3-Bromo-5-trifluoromethylaniline (1.0 equiv)

  • 4-Methylimidazole (1.1 equiv)

  • Palladium(II) acetate (2 mol%)

  • Xantphos ligand (4 mol%)

  • Potassium tert-butoxide (2.0 equiv) in toluene at 110°C.

This method achieves 85% yield but requires inert atmosphere handling and costly palladium reagents.

Comparative Analysis of Methodologies

Yield and Purity Comparison :

MethodYield (%)Purity (%)Catalyst CostScalability
Copper-Catalyzed96.1898.66LowIndustrial
Nitration/Reduction8297.2ModeratePilot Plant
Sodium Hydride7895.8LowLab-Scale
Palladium Amination8599.1HighResearch

The copper-mediated route offers optimal cost-to-yield ratios for industrial applications, while palladium catalysis provides higher purity for pharmaceutical-grade material.

Industrial-Scale Optimization Strategies

  • Solvent Recycling : DMSO recovery via vacuum distillation reduces raw material costs by 23%.

  • Catalyst Loading : Reducing CuI from 5 mol% to 3 mol% maintains yields >95% while lowering metal contamination.

  • Continuous Flow Nitration : Microreactor technology improves heat dissipation during exothermic nitration steps, enhancing safety .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the aniline moiety using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of imidazole oxides or aniline oxides.

    Reduction: Formation of reduced imidazole derivatives or aniline derivatives.

    Substitution: Formation of alkylated or sulfonated imidazole or aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

  • Nilotinib Production : The primary application of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is as an intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used for treating chronic myelogenous leukemia (CML) that is resistant to imatinib. The synthesis process involves several steps where this compound plays a crucial role in forming the final pharmaceutical product.

2. Mechanistic Studies and Structure-Activity Relationships

  • Research indicates that modifications to the imidazole and trifluoromethyl groups can influence the biological activity and pharmacokinetics of the resulting compounds. Understanding these relationships aids in optimizing drug efficacy and safety profiles.

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)

  • Phosphorescent Emitters : this compound serves as a building block for synthesizing organometallic complexes used in OLEDs. Its structural properties allow it to act as an efficient blue phosphorescent emitter, which is essential for developing high-performance display technologies.

2. Semiconductor Synthesis

  • The compound is utilized in creating semiconducting materials, particularly those involving imidazole derivatives. These materials are critical in various electronic applications due to their favorable electronic properties and stability.

Case Studies and Research Findings

Study/PublicationFocusFindings
Patent US20200377475A1Synthesis of NilotinibDescribes improved methods for synthesizing this compound, highlighting efficiency and yield improvements.
Research on OLEDsApplication in ElectronicsDemonstrated the effectiveness of imidazole derivatives in enhancing OLED performance through improved light emission characteristics.
Structure-Activity Relationship StudiesPharmaceutical ChemistryInvestigated how variations in the trifluoromethyl group affect the binding affinity of compounds to target kinases, aiding drug design.

Wirkmechanismus

The mechanism of action of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

Compound Substituents CAS Number Molecular Weight (g/mol) Key Features Applications References
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline 4-methylimidazole, -CF₃ 641571-11-1 241.21 High electron-withdrawing effect, rigid structure Nilotinib synthesis, OLEDs
3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline 2-methylimidazole, -CF₃ 641571-06-4 241.21 Altered imidazole substitution pattern Not well-documented; potential kinase inhibitor
3-Fluoro-4-(trifluoromethyl)aniline -F, -CF₃ N/A 193.12 Lacks imidazole; reduced steric bulk Drug intermediates
4-Methyl-3-(trifluoromethyl)aniline -CH₃, -CF₃ N/A 189.15 No heterocyclic groups; simpler structure Organic synthesis
3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline Piperazine, -CF₃ N/A 273.25 Basic piperazine group enhances solubility Kinase inhibitor scaffolds

Anticancer Activity

  • Target Compound : Derivatives (e.g., compound 5 in ) exhibit potent inhibition of K562, HL-60, MCF-7, and HepG2 cancer cell lines (IC₅₀ = 3.42–8.84 µM) .
  • Terephthalic Acid Analogs : Show negligible activity (IC₅₀ > 50 µM), highlighting the critical role of the imidazole and -CF₃ groups .
  • Piperazine Derivatives : Moderate activity (IC₅₀ = 7.71–10.51 µM), suggesting that bulkier substituents reduce efficacy .

Kinase Selectivity

  • Target Compound : Used in rigidified RAF kinase inhibitors (e.g., compound 4d in ), demonstrating enhanced selectivity over analogs with chloro or unsubstituted anilines .
  • 3-Fluoro-4-(trifluoromethyl)aniline : Lower selectivity due to reduced steric and electronic interactions .

Physicochemical and Environmental Profiles

Property This compound 3-Fluoro-4-(trifluoromethyl)aniline 4-Methyl-3-(trifluoromethyl)aniline
LogP 1.9 (estimated) 2.3 2.5
Biodegradability Low (t₁/₂ = 158 days) Moderate High
Stability Degrades under basic conditions (forms DP-2) Stable Stable

Key Research Findings

Synthetic Flexibility : The compound can be synthesized via nucleophilic substitution () or transition metal-catalyzed coupling (), with yields up to 50% .

Environmental Impact : Classified as a PMT (Persistent, Mobile, Toxic) substance due to low biodegradability, necessitating careful handling .

Multi-Functional Utility : Its trifluoromethyl and imidazole groups enable dual applications in drug design (kinase inhibition) and materials science (OLEDs) .

Biologische Aktivität

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its inhibitory effects on various cancer cell lines, including K-562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). The compound demonstrated moderate to significant anti-proliferative activity across these cell lines .

Case Study: In Vitro Activity
In a study assessing the anti-proliferative effects of new compounds, this compound was part of a series of derivatives tested against multiple cancer cell lines. The results indicated that compounds containing this structure exhibited significant inhibition against Bcr-Abl kinase, which is crucial in certain leukemias .

Cell LineIC50 (µM)Activity Description
K-56210Significant inhibition
MCF-715Moderate inhibition
A54912Moderate inhibition

Kinase Inhibition

The compound has been identified as a potential inhibitor of several kinases, including EGFR and Bcr-Abl. In particular, it showed promising results in inhibiting the phosphorylation process mediated by these kinases, which is critical for tumor growth and survival .

Kinase Assay Results
In kinase assays, this compound exhibited potent inhibitory activity against EGFR with up to 92% inhibition at concentrations as low as 10 nM. This positions it as a competitive inhibitor that may be beneficial in targeting tumors reliant on EGFR signaling pathways .

Kinase% Inhibition at 10 nM
EGFR91%
Bcr-AblModerate
HER-4Up to 65%

Structure–Activity Relationship (SAR)

The presence of the trifluoromethyl group appears to enhance the compound’s binding affinity to kinase targets. Studies indicate that the structural arrangement allows for optimal interaction within the active sites of kinases, contributing to its biological efficacy . The imidazole ring also plays a crucial role in stabilizing interactions with target proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline?

The compound is synthesized via coupling reactions, particularly amide bond formation using carbodiimide-based reagents like EDC·HCl. For example, it reacts with carboxylic acids (e.g., 4-oxocyclohexanecarboxylic acid) in chloroform under inert conditions to yield benzamide derivatives . Optimized conditions include 24-hour reaction times at room temperature, followed by column chromatography for purification (1:1 n-hexane/acetone) .

Q. Which spectroscopic techniques are employed to characterize this compound?

Key techniques include:

  • 1^1H-NMR and 13^{13}C-NMR : To confirm substitution patterns and aromaticity (e.g., δ 8.47 ppm for imidazole protons, δ 165.9 ppm for carbonyl carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 599.1993 for a benzamide derivative) .
  • Melting Point Analysis : Used to assess purity (e.g., 200–202°C for synthesized derivatives) .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

It serves as a critical intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor. The aniline group reacts with 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide to form the final drug molecule . Its trifluoromethyl and imidazole groups enhance binding affinity to the BCR-ABL kinase domain .

Advanced Research Questions

Q. What methodologies assess the environmental persistence of this compound?

The compound is classified as a PMT/vPvM (Persistent, Mobile, and Toxic) substance under REACH guidelines. Key methods include:

  • QSAR Models : Predict biodegradation half-life (e.g., estimated t1/2=158t_{1/2} = 158 days) .
  • Experimental Screening : Tests like OECD 301B (CO2_2 evolution) to evaluate biodegradability. Discrepancies arise when experimental data (e.g., no observed biodegradation) contradict QSAR predictions, necessitating weight-of-evidence assessments .

Q. How can researchers resolve contradictions between predicted and observed biodegradation data?

A multi-modal approach is recommended:

  • Structural Analogs : Compare with similar compounds (e.g., trifluoromethylated aromatics) to infer degradation pathways.
  • Transformation Product Analysis : Monitor intermediates using LC-MS/MS, as stability of the imidazole and trifluoromethyl groups may hinder breakdown .

Q. What strategies optimize synthetic yields in complex reactions involving this compound?

  • Catalyst Screening : EDC·HCl outperforms other carbodiimides in amidation reactions .
  • Solvent Selection : Chloroform enhances solubility of aromatic intermediates .
  • Purification : Gradient elution in column chromatography minimizes co-elution of byproducts .

Q. How is this compound applied in catalysis or material science?

It acts as a ligand precursor in nickel(0) complexes for CO2_2 reduction. The imidazole moiety coordinates strongly with nickel, while the trifluoromethyl group modulates electron density to enhance catalytic activity. Synthesis involves refluxing with dibromomethane to form bidentate N-heterocyclic carbene (NHC) ligands .

Q. What analytical methods detect trace impurities of this compound in pharmaceuticals?

  • LC-MS/MS : Achieves detection limits <1 ppm for genotoxic impurities in Nilotinib. Mobile phases with 0.1% formic acid in acetonitrile/water improve sensitivity .
  • TLC-NMR : Validates purity during intermediate synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.